molecular formula C10H7ClO4S B1387171 4-Phenoxyfuran-2-sulfonyl chloride CAS No. 914637-92-6

4-Phenoxyfuran-2-sulfonyl chloride

Cat. No. B1387171
M. Wt: 258.68 g/mol
InChI Key: IILZFFNMDRPULT-UHFFFAOYSA-N
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Description

4-Phenoxyfuran-2-sulfonyl chloride is a chemical compound with the molecular formula C10H7ClO4S and a molecular weight of 258.68 . It is a sulfonyl chloride derivative .


Synthesis Analysis

The synthesis of sulfonyl chlorides, including 4-Phenoxyfuran-2-sulfonyl chloride, can be achieved from in situ generated SO2 and HCl, and arenediazonium tetrafluoroborates . The reaction is mediated by a heterogeneous potassium poly(heptazine imide) photocatalyst . Another method involves the use of Pyry-BF4 as an activating reagent, which activates the poorly nucleophilic NH2 group in a sulfonamide, enabling the formation of a sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of 4-Phenoxyfuran-2-sulfonyl chloride consists of a furan ring attached to a phenyl ring through an oxygen atom (phenoxy group), and a sulfonyl chloride group attached to the furan ring .


Chemical Reactions Analysis

Sulfonyl chlorides, including 4-Phenoxyfuran-2-sulfonyl chloride, are highly reactive and can undergo various chemical reactions. They can react with amines to form sulfonamides, with alcohols to form sulfonate esters, and with water to form sulfonic acids .


Physical And Chemical Properties Analysis

4-Phenoxyfuran-2-sulfonyl chloride has a predicted boiling point of 361.0±27.0 °C and a predicted density of 1.441±0.06 g/cm3 .

Scientific Research Applications

Methods of Application or Experimental Procedures: The classical synthetic route involves chloride–fluoride exchange with a parent sulfonyl chloride, but the low accessibility and stability of sulfonyl chlorides limit their utility. Therefore, environmentally benign and sustainable methodologies are highly desirable for the efficient synthesis of sulfonyl fluorides. Photocatalysis, which harnesses light to form new chemical bonds under mild conditions, typically enables reactions with exceptional functional group compatibility and avoids the use of toxic and hazardous reagents. Electrosynthesis has also emerged as an efficient and sustainable platform for selective molecular transformations.

Results or Outcomes Obtained: The direct use of traceless and clean electrons as redox reagents obviates the need for stoichiometric chemical redox reagents, making such reactions more efficient and environmentally friendly. This approach has led to advancements in the synthesis of diverse sulfonyl fluorides.

Methods of Application or Experimental Procedures: The generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides has been a focus of recent research. This process involves direct fluorosulfonylation, which is more challenging and less well explored compared to other methods.

Results or Outcomes Obtained: This approach has led to advancements in the synthesis of diverse sulfonyl fluorides, contributing to the enrichment of the sulfonyl fluoride library.

Methods of Application or Experimental Procedures: The most common method involves a chlorine–fluorine exchange of arenesulfonyl chloride in the presence of aqueous solution of KF7 or KHF2. A more efficient system could be achieved with phase transfer catalyst including KF and 18-crown-6-ether in acetonitrile.

Results or Outcomes Obtained: This method has facilitated the preparation of a diverse set of sulfonyl fluorides, enriching the sulfonyl fluoride library.

Methods of Application or Experimental Procedures: The generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides has been a focus of recent research. This process involves direct fluorosulfonylation, which is more challenging and less well explored compared to other methods.

Results or Outcomes Obtained: This approach has led to advancements in the synthesis of diverse sulfonyl fluorides, contributing to the enrichment of the sulfonyl fluoride library.

Methods of Application or Experimental Procedures: The most common method involves a chlorine–fluorine exchange of arenesulfonyl chloride in the presence of aqueous solution of KF7 or KHF2. A more efficient system could be achieved with phase transfer catalyst including KF and 18-crown-6-ether in acetonitrile.

Results or Outcomes Obtained: This method has facilitated the preparation of a diverse set of sulfonyl fluorides, enriching the sulfonyl fluoride library.

Safety And Hazards

While specific safety and hazard information for 4-Phenoxyfuran-2-sulfonyl chloride is not available, sulfonyl chlorides in general are considered hazardous. They can cause skin burns, eye damage, and respiratory irritation .

Future Directions

Sulfones and sulfonyl chlorides are highly versatile building blocks for organic synthesis and have various applications in pharmaceuticals, agrochemicals, and functional materials . Therefore, the development of more sustainable and efficient methods for the synthesis of sulfonyl chlorides, including 4-Phenoxyfuran-2-sulfonyl chloride, is of great interest .

properties

IUPAC Name

4-phenoxyfuran-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4S/c11-16(12,13)10-6-9(7-14-10)15-8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILZFFNMDRPULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=COC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxyfuran-2-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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